2-Chloro-3-hydroxypropanal is an organic compound with the molecular formula CHClO and a molecular weight of approximately 108.52 g/mol. The compound features a hydroxyl group (-OH) and an aldehyde group (-CHO), making it a significant intermediate in organic synthesis. Its structure is characterized by the presence of a chlorine atom attached to the second carbon of a three-carbon chain, which also bears a hydroxyl group on the third carbon. The compound can be represented by various structural formulas, including its Simplified Molecular Input Line Entry System (SMILES) notation, which is OCC(Cl)C=O .
These reactions highlight its versatility as a synthetic intermediate in organic chemistry .
Several methods exist for synthesizing 2-chloro-3-hydroxypropanal:
2-Chloro-3-hydroxypropanal serves as a versatile building block in organic synthesis. Its applications include:
Studies on the interactions of 2-chloro-3-hydroxypropanal with other chemical species reveal its potential as a reactive intermediate. It has been evaluated for its ability to form complexes with metal ions and other nucleophiles. These interactions are crucial for understanding its role in catalysis and potential therapeutic applications. The compound's reactivity profile suggests that it could serve as a precursor for more complex molecules through targeted interactions .
Several compounds share structural similarities with 2-chloro-3-hydroxypropanal, each exhibiting unique properties:
| Compound Name | Formula | Key Features |
|---|---|---|
| 3-Hydroxypropanal | CHO | Lacks chlorine; more stable; used in food industry |
| 2-Chloro-1-propanol | CHCl | Different hydroxyl position; used as solvent |
| 2-Chloro-3-methylpropanal | CHClO | Methyl group alters reactivity; used in synthesis |
These compounds illustrate how variations in structure influence reactivity and application potential. The presence of the chlorine atom and specific functional groups in 2-chloro-3-hydroxypropanal confers distinct properties that make it particularly valuable in organic synthesis compared to its analogs .